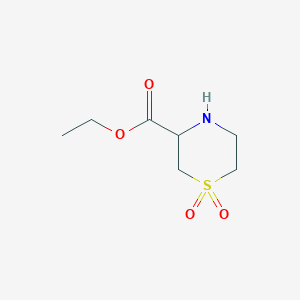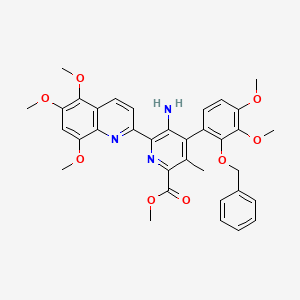
Methyl 5-amino-4-(2-(benzyloxy)-3,4-dimethoxyphenyl)-3-methyl-6-(5,6,8-trimethoxyquinolin-2-yl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-4-(2-(benzyloxy)-3,4-dimethoxyphenyl)-3-methyl-6-(5,6,8-trimethoxyquinolin-2-yl)picolinate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a complex structure with multiple functional groups, including amino, methoxy, and quinoline moieties, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-(2-(benzyloxy)-3,4-dimethoxyphenyl)-3-methyl-6-(5,6,8-trimethoxyquinolin-2-yl)picolinate typically involves multi-step organic reactions. A possible synthetic route may include:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be constructed through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Benzyloxy and Dimethoxyphenyl Groups: These groups can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Picolinate Core: The picolinate core can be synthesized through a condensation reaction involving a suitable pyridine derivative.
Final Assembly: The final compound is obtained by coupling the intermediate products through amide or ester bond formation under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-amino-4-(2-(benzyloxy)-3,4-dimethoxyphenyl)-3-methyl-6-(5,6,8-trimethoxyquinolin-2-yl)picolinate can undergo various chemical reactions, including:
Oxidation: The amino and methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and cellular pathways. Its structural features could enable it to interact with specific biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its complex structure may allow it to act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 5-amino-4-(2-(benzyloxy)-3,4-dimethoxyphenyl)-3-methyl-6-(5,6,8-trimethoxyquinolin-2-yl)picolinate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups could facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-amino-4-(2-(benzyloxy)-3,4-dimethoxyphenyl)-3-methyl-6-(quinolin-2-yl)picolinate: Lacks the trimethoxy groups on the quinoline ring.
Methyl 5-amino-4-(2-(benzyloxy)-3,4-dimethoxyphenyl)-3-methyl-6-(5,6,8-trimethoxyquinolin-2-yl)benzoate: Contains a benzoate group instead of a picolinate group.
Uniqueness
The presence of multiple methoxy groups and the specific arrangement of functional groups in Methyl 5-amino-4-(2-(benzyloxy)-3,4-dimethoxyphenyl)-3-methyl-6-(5,6,8-trimethoxyquinolin-2-yl)picolinate contribute to its unique chemical properties
Eigenschaften
Molekularformel |
C35H35N3O8 |
|---|---|
Molekulargewicht |
625.7 g/mol |
IUPAC-Name |
methyl 5-amino-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-methyl-6-(5,6,8-trimethoxyquinolin-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C35H35N3O8/c1-19-27(21-14-16-24(40-2)34(44-6)33(21)46-18-20-11-9-8-10-12-20)28(36)31(38-29(19)35(39)45-7)23-15-13-22-30(37-23)25(41-3)17-26(42-4)32(22)43-5/h8-17H,18,36H2,1-7H3 |
InChI-Schlüssel |
CQNNDYWJOJLWEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N=C1C(=O)OC)C2=NC3=C(C=C2)C(=C(C=C3OC)OC)OC)N)C4=C(C(=C(C=C4)OC)OC)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


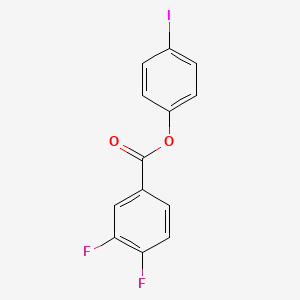
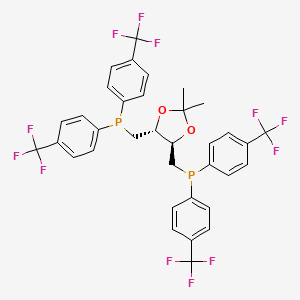
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
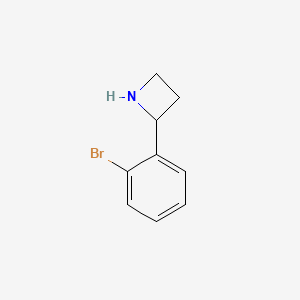
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)




![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)

![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)
![13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone](/img/structure/B15202445.png)
